4'-Bromo-2-pyrrolidinomethyl benzophenone
Description
4'-Bromo-2-pyrrolidinomethyl benzophenone (CAS 898774-47-5) is a benzophenone derivative with the molecular formula C₁₈H₁₈BrNO and a molecular weight of 344.25 g/mol . Its structure features a pyrrolidine ring attached via a methylene bridge to the benzophenone core, with a bromine substituent at the 4'-position of the aromatic ring. This compound is primarily utilized in pharmaceutical research and organic synthesis, where its hydrophobic and electron-deficient benzophenone core enables applications in photopolymerization and as a precursor for bioactive molecules .
Properties
IUPAC Name |
(4-bromophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO/c19-16-9-7-14(8-10-16)18(21)17-6-2-1-5-15(17)13-20-11-3-4-12-20/h1-2,5-10H,3-4,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHLIQFILLKWRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643645 | |
| Record name | (4-Bromophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-47-5 | |
| Record name | (4-Bromophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-2-pyrrolidinomethyl benzophenone typically involves the reaction of 4-bromobenzophenone with pyrrolidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for 4’-Bromo-2-pyrrolidinomethyl benzophenone are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-2-pyrrolidinomethyl benzophenone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the benzophenone moiety.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under appropriate conditions.
Major Products Formed
Substitution Reactions: Products typically include derivatives where the bromine atom is replaced by the nucleophile.
Oxidation and Reduction Reactions: Products may include oxidized or reduced forms of the benzophenone moiety.
Scientific Research Applications
4’-Bromo-2-pyrrolidinomethyl benzophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4’-Bromo-2-pyrrolidinomethyl benzophenone in medical applications involves its interaction with molecular targets and pathways involved in cancer cell proliferation. The compound is believed to interfere with specific signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Aromatic Ring
a) 4'-Bromo-3'-fluoro-2-pyrrolidinomethyl Benzophenone (CAS 898774-69-1)
- Molecular Formula: C₁₈H₁₇BrFNO
- Molecular Weight : 362.24 g/mol
- Key Difference: Introduction of a fluorine atom at the 3'-position increases hydrophobicity (XLogP3 = 4.4 vs. 4.3 for the non-fluorinated analogue) and may enhance metabolic stability in drug design .
b) 4-Bromo-3-fluoro-2'-(4-methylpiperazinomethyl) Benzophenone (CAS 898783-25-0)
- Molecular Formula : C₁₉H₂₀BrFN₂O
- Molecular Weight : 391.28 g/mol
- Key Difference: Replacement of pyrrolidine with a 4-methylpiperazine group introduces additional hydrogen-bonding capacity (H-bond acceptors = 4 vs.
Heterocyclic Group Modifications
a) 4'-Bromo-3'-fluoro-2-piperidinomethyl Benzophenone (CAS 898773-39-2)
- Molecular Formula: C₁₉H₁₉BrFNO
- Molecular Weight : 376.26 g/mol
- Key Difference : Substitution of pyrrolidine (5-membered ring) with piperidine (6-membered ring) increases molecular volume and reduces ring strain, which may influence pharmacokinetic properties such as absorption and half-life .
b) 4-Bromo-2-fluoro-4'-thiomorpholinomethyl Benzophenone
Positional Isomerism
Compounds such as 4-bromo-2-fluoro-2'-pyrrolidinomethyl benzophenone (CAS 898774-85-1) and 4-bromo-3-fluoro-3'-piperidinomethyl benzophenone (CAS 898793-24-3) demonstrate that the position of halogen and heterocyclic substituents significantly impacts bioactivity. For example:
- Antibacterial Activity: Diphenyl-substituted benzophenones (e.g., A11–15 in ) exhibit MIC values of 0.5–8 µg/mL against Gram-positive bacteria, outperforming mono-substituted benzophenones (MIC > 32 µg/mL) due to enhanced hydrophobicity .
Data Tables
Table 1. Structural and Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | H-Bond Acceptors |
|---|---|---|---|---|---|
| 4'-Bromo-2-pyrrolidinomethyl benzophenone | 898774-47-5 | C₁₈H₁₈BrNO | 344.25 | 4.3 | 3 |
| 4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone | 898774-69-1 | C₁₈H₁₇BrFNO | 362.24 | 4.4 | 3 |
| 4-Bromo-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone | 898783-25-0 | C₁₉H₂₀BrFN₂O | 391.28 | 3.7 | 4 |
| 4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone | 898773-39-2 | C₁₉H₁₉BrFNO | 376.26 | N/A | 3 |
Biological Activity
4'-Bromo-2-pyrrolidinomethyl benzophenone is a synthetic organic compound recognized for its diverse biological activities. This compound belongs to the class of benzophenones, which are known for their structural diversity and pharmacological potential. The presence of a bromine atom and a pyrrolidinomethyl group enhances its reactivity and interaction with biological targets.
Chemical Structure and Properties
- Molecular Formula: C_{18}H_{18}BrN O
- Molecular Weight: Approximately 344.25 g/mol
- Structural Features: The compound features a bromine atom at the para position of the benzophenone structure, contributing to its unique properties and reactivity.
Research indicates that this compound interacts with specific enzymes or receptors, modulating their activity. This interaction can alter various biological processes, making it a candidate for pharmacological research and therapeutic applications. The compound's mechanism typically involves:
- Binding to protein targets, influencing their activity.
- Potential modulation of signaling pathways related to cell proliferation and apoptosis.
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial effects, making it a candidate for developing new antimicrobial agents. Its structure allows it to disrupt microbial cell membranes or inhibit essential enzymes.
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells by targeting specific signaling pathways.
Neuroprotective Effects
Emerging research indicates potential neuroprotective effects, particularly in relation to Alzheimer's disease. Computational studies have proposed that derivatives of benzophenones can inhibit presenilin proteins, which are crucial in amyloid-beta production linked to neurodegeneration .
Study 1: Antimicrobial Evaluation
A study conducted on various benzophenone derivatives, including this compound, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to established antibiotics.
Study 2: Anticancer Mechanisms
In vitro assays using cancer cell lines revealed that the compound induces cell cycle arrest and apoptosis. Flow cytometry analysis showed increased sub-G1 populations in treated cells, suggesting DNA fragmentation typical of apoptotic cells.
Study 3: Neuroprotective Potential
Molecular docking studies highlighted the ability of this compound to bind effectively to presenilin proteins. This interaction may reduce amyloid precursor protein processing, thereby decreasing amyloid-beta accumulation .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| This compound | Antimicrobial, Anticancer, Neuroprotective | 344.25 | Bromine and pyrrolidinomethyl groups |
| Combretastatin A-4 | Antiangiogenic | Varies | Known for targeting vascular endothelial growth |
| Benzophenone-3 | UV filter; potential endocrine disruptor | 228.25 | Commonly used in sunscreens |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
